molecular formula C26H25ClF3N5O2 B11675863 [3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone

[3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11675863
M. Wt: 532.0 g/mol
InChI Key: JMGNZYLZZIZFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Benzoylation: The benzoyl group is typically introduced using benzoyl chloride in the presence of a base such as pyridine.

    Coupling with piperazine: The final step involves coupling the intermediate with piperazine under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE
  • 1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]MORPHOLINE

Uniqueness

1-BENZOYL-4-[3-CHLORO-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for pharmaceutical research.

Properties

Molecular Formula

C26H25ClF3N5O2

Molecular Weight

532.0 g/mol

IUPAC Name

[4-[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C26H25ClF3N5O2/c1-16-7-9-17(10-8-16)19-15-20(26(28,29)30)35-23(31-19)21(27)22(32-35)25(37)34-13-11-33(12-14-34)24(36)18-5-3-2-4-6-18/h2-10,19-20,31H,11-15H2,1H3

InChI Key

JMGNZYLZZIZFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)Cl)N2)C(F)(F)F

Origin of Product

United States

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